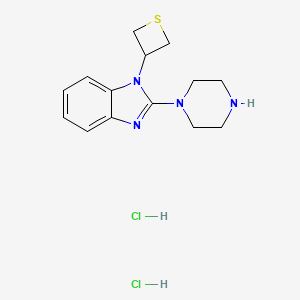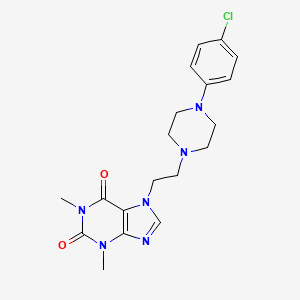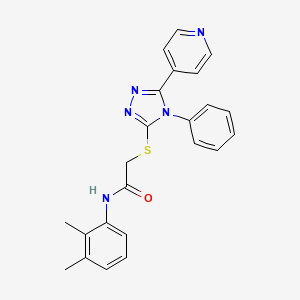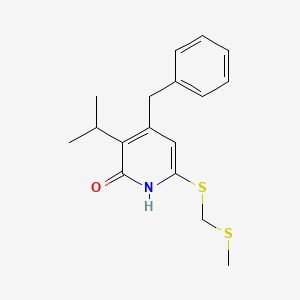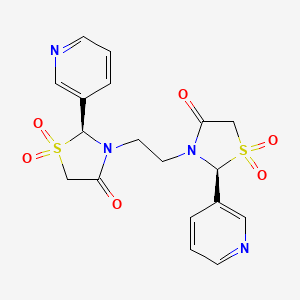
sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate” is a complex organic molecule that likely exhibits unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, including the formation of the (Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid moiety, the octadec-1-ene segment, and the prop-2-enoate group. Each of these components would be synthesized separately and then combined under specific reaction conditions. Common synthetic methods might include:
Esterification: To form the ester linkage in the prop-2-enoate group.
Hydrolysis: To prepare the carboxylic acid group in the (Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid.
Alkylation: To introduce the butoxyethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound could undergo various types of chemical reactions, including:
Oxidation: The presence of double bonds and ether groups makes it susceptible to oxidation.
Reduction: The carbonyl group in the oxobut-2-enoic acid segment could be reduced to an alcohol.
Substitution: The ester and ether groups could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers.
Aplicaciones Científicas De Investigación
This compound could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions that alter cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Sodium acrylate: A simpler compound with similar ester functionality.
Octadecene: A hydrocarbon with a similar long-chain alkene structure.
Butoxyethanol: A compound with a similar ether group.
Uniqueness
The uniqueness of “sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate” lies in its combination of functional groups and structural complexity, which may confer unique chemical and physical properties not found in simpler compounds.
Propiedades
Número CAS |
168886-09-7 |
|---|---|
Fórmula molecular |
C31H55NaO7 |
Peso molecular |
562.8 g/mol |
Nombre IUPAC |
sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate |
InChI |
InChI=1S/C18H36.C10H16O5.C3H4O2.Na/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;1-2-3-6-14-7-8-15-10(13)5-4-9(11)12;1-2-3(4)5;/h3H,1,4-18H2,2H3;4-5H,2-3,6-8H2,1H3,(H,11,12);2H,1H2,(H,4,5);/q;;;+1/p-1/b;5-4-;; |
Clave InChI |
GZDFBMGLZZYRDH-ZGVDEOGJSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCCC=C.CCCCOCCOC(=O)/C=C\C(=O)O.C=CC(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCC=C.CCCCOCCOC(=O)C=CC(=O)O.C=CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


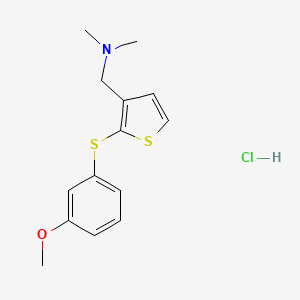
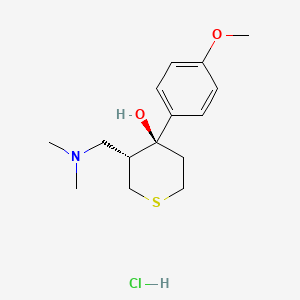
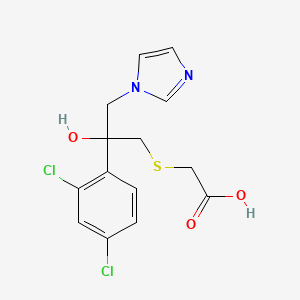
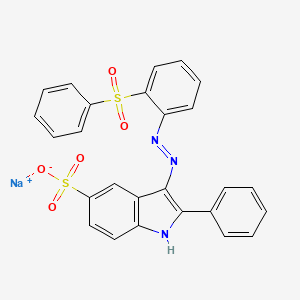
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide](/img/structure/B12766165.png)
